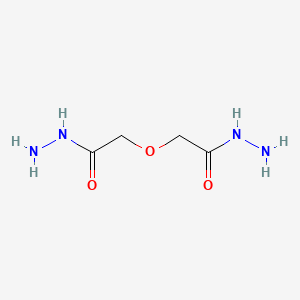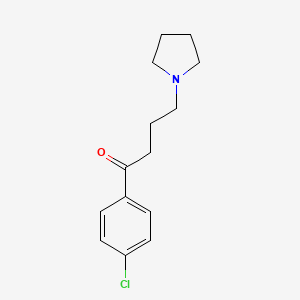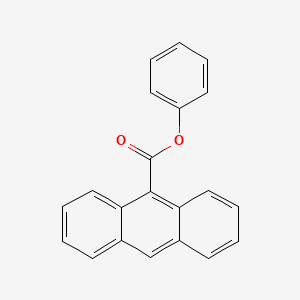
Phenyl anthracene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl anthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a phenyl group attached to the 9th position of the anthracene ring, with a carboxylate group at the same position. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl anthracene-9-carboxylate can be synthesized through several methods. One common approach involves the Suzuki/Sonogashira cross-coupling reactions. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with phenyl boronic acid in the presence of a palladium catalyst to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and reaction setups .
Chemical Reactions Analysis
Types of Reactions: Phenyl anthracene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various anthracene derivatives with altered photophysical properties, making them useful in different applications .
Scientific Research Applications
Phenyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems and as fluorescent probes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mechanism of Action
The mechanism of action of phenyl anthracene-9-carboxylate involves its interaction with light and other chemical species. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes. The molecular targets and pathways involved include the excitation of electrons and subsequent emission of light upon relaxation .
Comparison with Similar Compounds
Phenyl anthracene-9-carboxylate can be compared with other anthracene derivatives such as:
- 9-Phenylethynyl-anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
These compounds share similar photophysical properties but differ in their specific applications and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical characteristics .
Properties
CAS No. |
1503-84-0 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
phenyl anthracene-9-carboxylate |
InChI |
InChI=1S/C21H14O2/c22-21(23-17-10-2-1-3-11-17)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H |
InChI Key |
HNZDCRZDJFNMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


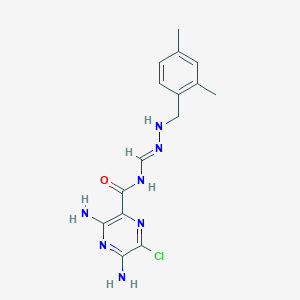




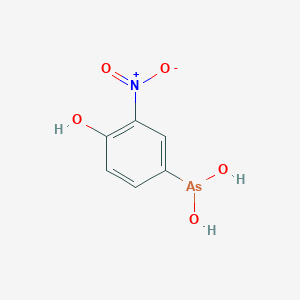
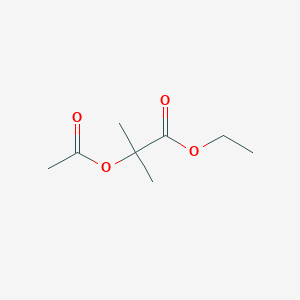

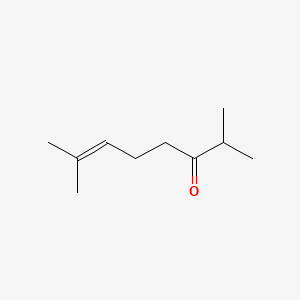
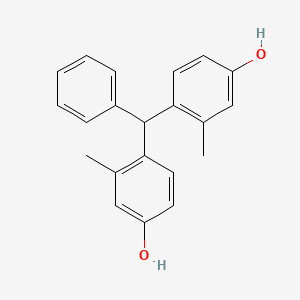
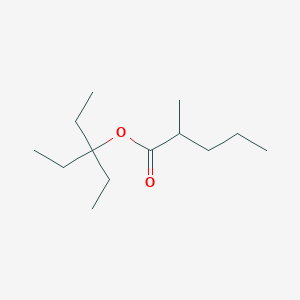
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
